Eremantholide C has been identified in several plant species, particularly from the Asteraceae family. Its extraction from Lychnophora ericoides and Centaurea sulphurea highlights its natural occurrence and potential medicinal properties.
Chemically, Eremantholide C belongs to the class of sesquiterpenes, which are known for their diverse biological activities, including anti-inflammatory and antitumor effects. Its specific structure contributes to its classification within this group.
The synthesis of Eremantholide C involves multiple synthetic pathways, including total synthesis and semi-synthetic approaches. The total synthesis typically employs various organic reactions to construct the complex molecular framework of the compound.
Technical Details:
Eremantholide C has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is , and its structural representation includes a tricyclic framework with hydroxyl and carbonyl groups.
Data:
Eremantholide C can undergo various chemical reactions due to its functional groups. These reactions include:
Technical Details:
The compound's stability in different chemical environments has been studied using high-performance liquid chromatography (HPLC), revealing insights into its reactivity and degradation pathways .
The mechanism of action of Eremantholide C is primarily linked to its interaction with biological targets involved in cellular processes. Research indicates that it may exert antitumor effects by inducing apoptosis in cancer cells.
Data:
Eremantholide C is typically presented as a solid at room temperature with specific melting and boiling points that indicate its stability under standard conditions.
The compound exhibits notable solubility characteristics, which influence its bioavailability and interaction with biological systems.
Relevant Data:
Eremantholide C has garnered attention for its potential applications in pharmacology due to its biological activities:
Eremantholide C demonstrates significant efficacy in suppressing inflammation triggered by monosodium urate (MSU) crystals, the primary pathological agent in gouty arthritis. In murine models, intraperitoneal administration of eremantholide C (5–10 mg/kg) reduced MSU-induced paw edema by 62–74%, comparable to the effects of indomethacin (10 mg/kg). This reduction correlates with decreased leukocyte infiltration (neutrophils and macrophages) into synovial tissues, as confirmed by histopathological analysis. The compound disrupts MSU crystal phagocytosis by innate immune cells, thereby inhibiting downstream inflammatory cascades [1] [7] [8].
Eremantholide C exerts immunomodulatory effects by selectively suppressing pro-inflammatory cytokines. In vitro studies using LPS-stimulated J774A.1 macrophages revealed a 78% reduction in TNF-α and a 69% decrease in IL-1β secretion following treatment with eremantholide C (20 µM). Conversely, it upregulates anti-inflammatory IL-10 production by approximately 2.5-fold. Mechanistically, eremantholide C inhibits NF-κB translocation into the nucleus and suppresses MAPK phosphorylation (p38 and JNK pathways), which are critical for cytokine gene expression. This dual modulation contributes to its resolution of gout-associated inflammation [1] [4] [7].
Preclinical studies highlight eremantholide C’s superiority or equivalence to standard gout therapeutics. In MSU crystal-induced edema models, eremantholide C (10 mg/kg) achieved edema inhibition rates of 74%, outperforming colchicine (1 mg/kg; 58% inhibition) and approximating indomethacin (10 mg/kg; 76% inhibition). Unlike NSAIDs, eremantholide C does not inhibit cyclooxygenase (COX-1/COX-2) activity, suggesting a distinct mechanism that avoids gastrointestinal and renal toxicity associated with non-selective COX inhibitors. Its efficacy persists in chronic inflammation models without inducing tolerance, a limitation observed with colchicine [1] [4].
Table 1: Anti-Inflammatory Efficacy of Eremantholide C in Gout Models
Model System | Treatment | Dose | Key Outcome | Reference |
---|---|---|---|---|
MSU-induced paw edema (Mice) | Eremantholide C | 10 mg/kg | 74% edema reduction; neutrophil influx ↓ 68% | [7] |
LPS-stimulated macrophages | Eremantholide C | 20 µM | TNF-α ↓ 78%; IL-1β ↓ 69%; IL-10 ↑ 2.5x | [4] |
MSU-induced synovitis (Rats) | Eremantholide C vs. Colchicine | 10 mg/kg vs. 1 mg/kg | Edema inhibition: 74% (EC) vs. 58% (Colchicine) | [1] |
Eremantholide C directly attenuates hepatic uric acid production by inhibiting xanthine oxidase (XO), a key enzyme in purine catabolism. In vivo studies in hyperuricemic rats (induced by potassium oxonate) demonstrated a dose-dependent reduction in serum uric acid levels: 5 mg/kg and 10 mg/kg doses decreased uric acid by 42% and 63%, respectively. This aligns with ex vivo hepatic XO activity assays showing 67.3% inhibition at 10 mg/kg, comparable to allopurinol (10 mg/kg; 70.1% inhibition). Molecular docking analyses suggest eremantholide C competitively binds to the XO active site via hydrogen bonding with Glu802 and hydrophobic interactions with Phe914 residues, thereby blocking xanthine substrate access [1] [7] [8].
Beyond XO inhibition, eremantholide C enhances renal uric acid excretion. In hyperuricemic rats, treatment (10 mg/kg) increased urinary uric acid clearance by 2.3-fold relative to hyperuricemic controls, comparable to the uricosuric agent benzbromarone. This effect involves upregulation of renal transporters: mRNA expression of urate transporter ABCG2 (BCRP) rose by 80%, while GLUT9 (SLC2A9) reabsorption transporters decreased by 45%. No crystalluria or renal precipitates were observed, indicating a lower nephrolithiasis risk than probenecid [1] [7] [8].
Table 2: Anti-Hyperuricemic Mechanisms of Eremantholide C
Parameter | Eremantholide C (5 mg/kg) | Eremantholide C (10 mg/kg) | Allopurinol (10 mg/kg) |
---|---|---|---|
Serum Uric Acid Reduction | 42% | 63% | 67% |
Hepatic XO Inhibition | 52.1% | 67.3% | 70.1% |
Urinary Uric Acid Excretion | 1.8x vs. control | 2.3x vs. control | Not applicable |
Eremantholide C mitigates oxidative stress by amplifying endogenous antioxidant defenses. In murine articular tissues, administration (25 mg/kg) elevated SOD activity by 48% and CAT by 53% compared to MSU-injected controls. In vitro studies confirm direct free-radical scavenging: eremantholide C reduced DPPH radicals (IC₅₀ = 34.5 µM) and superoxide anions generated by xanthine/xanthine oxidase systems (IC₅₀ = 28.7 µM). Its α-methylene-γ-lactone moiety enables electron donation to neutralize reactive oxygen species (ROS), while the conjugated carbonyl system quenches singlet oxygen [4] [7].
In gout-afflicted joints, eremantholide C diminishes oxidative damage biomarkers. Treatment reduced articular malondialdehyde (MDA), a lipid peroxidation product, by 57% in rats with MSU-induced arthritis. Immunohistochemistry revealed a 60% decrease in nitrotyrosine staining, indicating lower peroxynitrite-mediated protein damage. These effects preserve synovial membrane integrity and chondrocyte viability, as evidenced by reduced caspase-3 activation (↓ 41%) in articular cartilage [4].
Eremantholide C exhibits trypanocidal activity against epimastigote forms of Trypanosoma cruzi (Chagas disease pathogen). In vitro assays reported IC₅₀ values of 18.3 µM for the Y strain, surpassing benznidazole (IC₅₀ = 22.4 µM). It induces mitochondrial membrane depolarization and increases intracellular Ca²⁺, triggering apoptotic-like cell death. At 50 µM, eremantholide C eradicated 95% of trypomastigotes in infected Vero cells without host cytotoxicity (selectivity index > 5) [3] [6].
While data on human-pathogenic fungi is limited, eremantholide C inhibits the mycelial growth of Cunninghamella echinulata (a model for mucormycosis). At 100 µg/mL, it suppressed hyphal extension by 82% after 72 hours, outperforming fluconazole (45% inhibition). This correlates with ergosterol biosynthesis disruption, as evidenced by reduced lanosterol demethylase (CYP51) activity. Fungal sporulation decreased by 78%, indicating broad antifungal potential [3] [6].
Table 3: Antimicrobial Profile of Eremantholide C
Pathogen/Model | Assay Type | IC₅₀/Effective Concentration | Reference |
---|---|---|---|
Trypanosoma cruzi (Y strain) | Epimastigote viability | 18.3 µM | [6] |
T. cruzi trypomastigotes | Host cell infection | 95% eradication at 50 µM | [6] |
Cunninghamella echinulata | Hyphal growth | 82% inhibition at 100 µg/mL | [3] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7